2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile
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Description
2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H16F2N4O2 and its molecular weight is 394.382. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Radiofluorination
Research on fluoroethoxy substituted derivatives indicates advancements in the synthesis and radiofluorination of selective ligands for the dopamine subtype-4 receptor. These developments are crucial for creating potential positron emission tomography (PET) imaging probes, offering insights into the neurological receptors and their functions (Tietze et al., 2006).
Antiproliferative Properties
Studies on benzochromene derivatives have shown significant anti-proliferative properties against colorectal cancer cell lines, indicating the potential of similar compounds in chemotherapy. The modulation of gene expression related to apoptosis in cancer cells highlights the therapeutic possibilities of these molecules (Hanifeh Ahagh et al., 2019).
Docking Studies
Docking studies of piperazine-1-yl-1H-indazole derivatives demonstrate the importance of molecular modeling in understanding the interaction between synthesized compounds and biological targets. This approach aids in the rational design of drugs with improved efficacy and specificity (Balaraju et al., 2019).
Antimicrobial Activity
The synthesis of new compounds with piperazine and fluoro-phenyl groups has been shown to produce molecules with notable antimicrobial activities. Such research contributes to the development of new antibiotics to combat resistant bacterial strains (Mishra et al., 2019).
Molecular Docking and SAR Studies
The incorporation of molecular docking and structure-activity relationship (SAR) studies in the development of triazole derivatives highlights the significance of computational techniques in drug discovery. These methods allow for the identification of molecular interactions that govern biological activity, guiding the synthesis of more effective therapeutic agents (Parveen et al., 2017).
properties
IUPAC Name |
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c22-15-7-5-14(6-8-15)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)16-3-1-2-4-17(16)23/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKBJDSSRYPTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile |
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